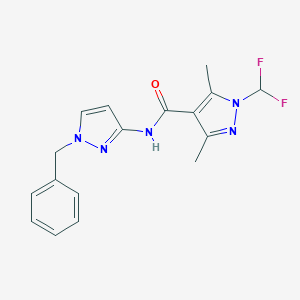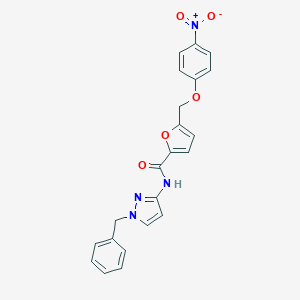![molecular formula C16H15F3N4O2 B279860 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide](/img/structure/B279860.png)
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide, also known as CTPB, is a small molecule inhibitor that has been studied extensively in scientific research for its potential therapeutic applications. CTPB has been shown to have a variety of biochemical and physiological effects, making it an interesting compound for further study.
Mécanisme D'action
The mechanism of action of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide involves its ability to bind to and activate the Wnt signaling pathway. This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By activating this pathway, this compound is able to promote neuronal survival and differentiation, inhibit the growth of cancer cells, and reduce inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the activation of the Wnt signaling pathway, the inhibition of cancer cell growth, and the reduction of pro-inflammatory cytokine production. Additionally, this compound has been shown to increase the levels of neurotrophic factors, which are involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide in lab experiments is its ability to activate the Wnt signaling pathway, which is involved in a variety of cellular processes. Additionally, this compound has been shown to have a relatively low toxicity profile, making it a safe compound for use in in vitro and in vivo studies. One limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several potential future directions for research involving 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide. One area of interest is the development of more potent and selective inhibitors of the Wnt signaling pathway. Additionally, this compound could be studied in combination with other compounds to determine if it has synergistic effects in the treatment of neurodegenerative diseases, cancer, and inflammation. Finally, the potential use of this compound as a therapeutic agent in humans could be explored further, with a focus on its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of 4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide involves several steps, including the reaction of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzamide to form the final product, this compound.
Applications De Recherche Scientifique
4-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)benzamide has been studied for its potential therapeutic applications in a variety of areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to activate the Wnt signaling pathway, which is involved in the regulation of neuronal survival and differentiation. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting the β-catenin pathway. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C16H15F3N4O2 |
|---|---|
Poids moléculaire |
352.31 g/mol |
Nom IUPAC |
4-[[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)13-7-12(9-1-2-9)23(22-13)8-14(24)21-11-5-3-10(4-6-11)15(20)25/h3-7,9H,1-2,8H2,(H2,20,25)(H,21,24) |
Clé InChI |
CVKGOOWWXSDTRO-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |
SMILES canonique |
C1CC1C2=CC(=NN2CC(=O)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B279777.png)
![N-(4-ethylphenyl)-2-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}hydrazinecarbothioamide](/img/structure/B279779.png)
![3-[(4-methoxyphenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B279780.png)
![N-(2-chloropyridin-3-yl)-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279781.png)

![4-{4-[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B279784.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B279786.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(difluoromethoxy)benzamide](/img/structure/B279791.png)
![1-(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B279796.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
